2-Methylsulfanyl-3-p-tolyl-1,4,8-triaza-spiro[4.5]deca-1,3-diene-8-carboxylic acid tert-butyl ester
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Overview
Description
2-Methylsulfanyl-3-p-tolyl-1,4,8-triaza-spiro[45]deca-1,3-diene-8-carboxylic acid tert-butyl ester is a complex organic compound with a unique spiro structure It is characterized by the presence of a triaza-spirodeca-diene core, a methylsulfanyl group, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-3-p-tolyl-1,4,8-triaza-spiro[4.5]deca-1,3-diene-8-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the formation of the triaza-spirodeca-diene core through a series of cyclization reactions. The introduction of the methylsulfanyl and p-tolyl groups is achieved through nucleophilic substitution reactions. The tert-butyl ester group is often introduced in the final step to protect the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods can vary depending on the specific requirements and available resources of the production facility.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-3-p-tolyl-1,4,8-triaza-spiro[4.5]deca-1,3-diene-8-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triaza-spirodeca-diene core can be reduced under specific conditions.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the p-tolyl ring.
Scientific Research Applications
2-Methylsulfanyl-3-p-tolyl-1,4,8-triaza-spiro[4.5]deca-1,3-diene-8-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-3-p-tolyl-1,4,8-triaza-spiro[4.5]deca-1,3-diene-8-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanyl-3-phenyl-1,4,8-triaza-spiro[4.5]deca-1,3-diene-8-carboxylic acid tert-butyl ester
- 2-Methylsulfanyl-3-(4-methoxyphenyl)-1,4,8-triaza-spiro[4.5]deca-1,3-diene-8-carboxylic acid tert-butyl ester
Uniqueness
The uniqueness of 2-Methylsulfanyl-3-p-tolyl-1,4,8-triaza-spiro[4.5]deca-1,3-diene-8-carboxylic acid tert-butyl ester lies in its specific combination of functional groups and its spiro structure. This combination can impart unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-(4-methylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-14-6-8-15(9-7-14)16-17(26-5)22-20(21-16)10-12-23(13-11-20)18(24)25-19(2,3)4/h6-9H,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEFJBKKXFVXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)OC(C)(C)C)N=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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